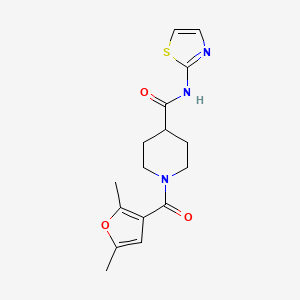
1-(2,5-dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,5-dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,5-dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N3O2S, with a molecular weight of approximately 305.4 g/mol. The compound features a piperidine ring substituted with a thiazole moiety and a furan-derived carbonyl group, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to various biological effects such as:
- Antimicrobial Activity : The compound exhibits potential antibacterial and antifungal properties by inhibiting key metabolic pathways in pathogens.
- Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : There is evidence suggesting that it can protect neuronal cells from degeneration, making it a candidate for treating neurodegenerative diseases.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The mechanism involved disruption of bacterial cell wall synthesis and function, leading to cell lysis .
- Anti-inflammatory Mechanism : In vitro assays revealed that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .
- Neuroprotection in Alzheimer’s Models : Research indicated that the compound could reduce amyloid-beta-induced neurotoxicity in neuronal cell cultures, highlighting its potential for Alzheimer's disease treatment .
Toxicity and Safety Profile
Preliminary toxicity studies indicate that this compound exhibits low toxicity in animal models. LD50 values were found to be significantly higher than therapeutic doses, suggesting a favorable safety profile for further development .
Future Directions
Ongoing research aims to further elucidate the pharmacokinetics and long-term safety of this compound. Additionally, there is interest in exploring its potential as a lead compound for drug development targeting various diseases such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-9-13(11(2)22-10)15(21)19-6-3-12(4-7-19)14(20)18-16-17-5-8-23-16/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXIDLCBEIQWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














